4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a thieno[2,3-d]pyrimidine core fused with a benzamide moiety, which contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structural features .
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with protein-protein interactions . The specific mode of action would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been reported to influence various biochemical pathways, including those involved in cell proliferation, inflammation, and microbial infection . The exact pathways affected would depend on the compound’s specific targets and mode of action.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thieno[2,3-d]pyrimidines have been reported to exhibit various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . The specific effects of 4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide would depend on its specific targets, mode of action, and the biochemical pathways it affects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives, including this compound, may involve large-scale synthesis using similar cyclization methods. The use of microwave irradiation has also been explored to enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring and are studied for their potential as enzyme inhibitors.
Uniqueness
4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-methoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-10-4-2-9(3-5-10)13(18)17-12-11-6-7-20-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVVIDHDDZJJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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